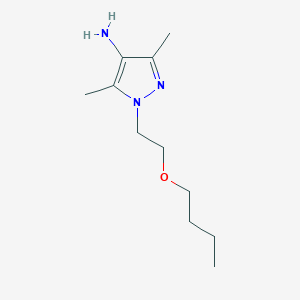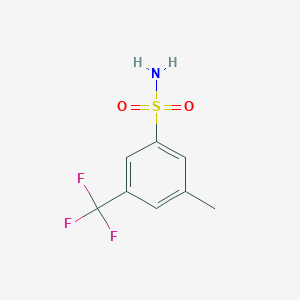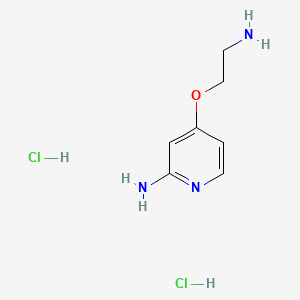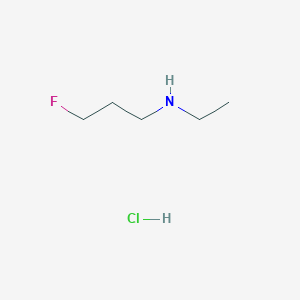
Ethyl 2-(ethylamino)-3-(4-methyl-1h-pyrazol-1-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(ethylamino)-3-(4-methyl-1H-pyrazol-1-yl)propanoate is a chemical compound with a molecular formula of C11H19N3O2. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound features a pyrazole ring, which is a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms. This structure is often associated with biological activity and is a common motif in pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(ethylamino)-3-(4-methyl-1H-pyrazol-1-yl)propanoate typically involves the reaction of ethyl 2-bromo-3-(4-methyl-1H-pyrazol-1-yl)propanoate with ethylamine. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(ethylamino)-3-(4-methyl-1H-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced amines.
Substitution: Formation of substituted pyrazole derivatives.
Applications De Recherche Scientifique
Ethyl 2-(ethylamino)-3-(4-methyl-1H-pyrazol-1-yl)propanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Ethyl 2-(ethylamino)-3-(4-methyl-1H-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The compound’s ethylamino group can also participate in hydrogen bonding and electrostatic interactions, further influencing its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2-(amino)-3-(4-methyl-1H-pyrazol-1-yl)propanoate
- Ethyl 2-(methylamino)-3-(4-methyl-1H-pyrazol-1-yl)propanoate
- Ethyl 2-(propylamino)-3-(4-methyl-1H-pyrazol-1-yl)propanoate
Uniqueness
Ethyl 2-(ethylamino)-3-(4-methyl-1H-pyrazol-1-yl)propanoate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the ethylamino group provides distinct chemical properties compared to other similar compounds, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C11H19N3O2 |
|---|---|
Poids moléculaire |
225.29 g/mol |
Nom IUPAC |
ethyl 2-(ethylamino)-3-(4-methylpyrazol-1-yl)propanoate |
InChI |
InChI=1S/C11H19N3O2/c1-4-12-10(11(15)16-5-2)8-14-7-9(3)6-13-14/h6-7,10,12H,4-5,8H2,1-3H3 |
Clé InChI |
TVFJOELQZQVXKT-UHFFFAOYSA-N |
SMILES canonique |
CCNC(CN1C=C(C=N1)C)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![n-((4,5,6,7-Tetrahydro-1h-benzo[d]imidazol-2-yl)methyl)ethanamine](/img/structure/B13534353.png)
![3-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]propanamide](/img/structure/B13534358.png)

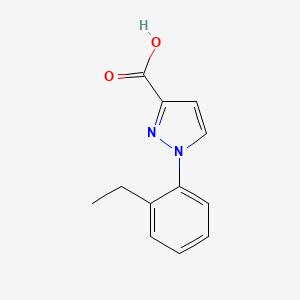
![[2-(aminomethyl)-1H-imidazol-5-yl]methanol](/img/structure/B13534378.png)
